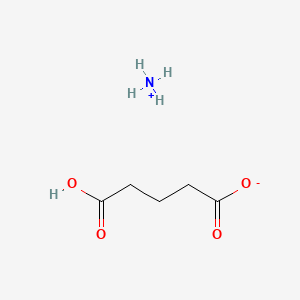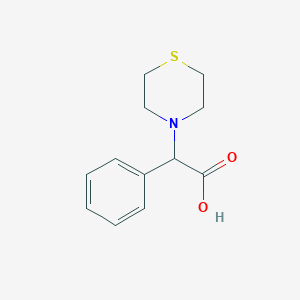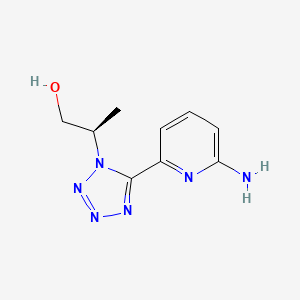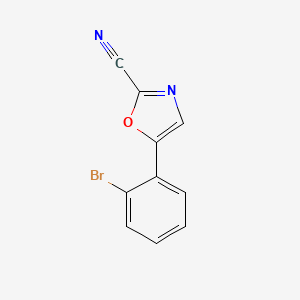
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Amination: The brominated triazole undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
Acetamide Formation: The final step involves the reaction of the amino-bromo-triazole with cyanomethyl acetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the cyano group to an amine.
Substitution: The bromine atom in the triazole ring can be substituted with various nucleophiles, including thiols, amines, and alkoxides, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, alkoxides, solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the triazole ring.
Reduced Derivatives: Amino derivatives from the reduction of the cyano group.
Substituted Products: A wide range of substituted triazoles depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science:
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.
Medicine
Drug Development: The compound can be explored for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Polymer Science: Use in the synthesis of polymers with specific properties.
作用机制
The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide would depend on its specific application. In general, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine and cyano groups may enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide: Lacks the bromine atom, potentially altering its biological activity.
2-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide: Chlorine instead of bromine, which may affect its reactivity and properties.
2-(3-Amino-5-methyl-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide: Methyl group instead of bromine, potentially affecting its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide may confer unique reactivity and biological activity compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s interactions with molecular targets and its overall stability.
属性
分子式 |
C6H7BrN6O |
|---|---|
分子量 |
259.06 g/mol |
IUPAC 名称 |
2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C6H7BrN6O/c7-5-11-6(9)12-13(5)3-4(14)10-2-1-8/h2-3H2,(H2,9,12)(H,10,14) |
InChI 键 |
VVHFQHUEGHGMHI-UHFFFAOYSA-N |
规范 SMILES |
C(C#N)NC(=O)CN1C(=NC(=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 3-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13326724.png)

![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13326729.png)


![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13326739.png)
![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
![5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13326756.png)



![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)
